3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]-6-(4-ethylpiperazin-1-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
3-[4-(4-Tert-butylbenzenesulfonyl)piperazin-1-YL]: This part contains a piperazine ring substituted with a tert-butylbenzenesulfonyl group.
6-(4-ethylpiperazin-1-YL)pyridazine: Here, we have a pyridazine ring with an ethylpiperazine substituent.
Preparation Methods
Synthetic Routes:
-
Reductive Amination
- Start with 4-tert-butylbenzenesulfonyl chloride (CAS: 15084-51-2) .
- React it with piperazine (1,4-diazacyclohexane) to form the piperazine-substituted sulfonyl chloride.
- Next, react this intermediate with 6-chloropyridazine to obtain the desired compound.
-
Boronic Acid Coupling
- Begin with 3-(4-tert-butoxycarbonyl)piperazin-1-ylphenylboronic acid pinacol ester .
- Perform a Suzuki-Miyaura coupling with 6-chloropyridazine to yield the target compound.
Industrial Production:
The industrial synthesis typically involves large-scale reductive amination or boronic acid coupling processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents on the piperazine and pyridazine rings.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Chemistry: Study its reactivity and design new derivatives.
Biology: Explore its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assess its use in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., proteins, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other piperazine-containing compounds.
Similar Compounds: Explore related molecules, such as 4-tert-butylbenzoyl chloride and tert-butyl (3-formyl-4-hydroxyphenyl)carbamate .
Properties
Molecular Formula |
C24H36N6O2S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-6-(4-ethylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C24H36N6O2S/c1-5-27-12-14-28(15-13-27)22-10-11-23(26-25-22)29-16-18-30(19-17-29)33(31,32)21-8-6-20(7-9-21)24(2,3)4/h6-11H,5,12-19H2,1-4H3 |
InChI Key |
DWMSEEBWPVIGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.